molecular formula C23H23FN4O3 B3399458 (4-(6-(2,5-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone CAS No. 1040640-99-0

(4-(6-(2,5-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone

Cat. No. B3399458
CAS RN: 1040640-99-0
M. Wt: 422.5 g/mol
InChI Key: GGLXOSKJASASMS-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a pyridazine ring, a piperazine ring, a dimethoxyphenyl group, and a fluorophenyl group. These groups are common in many biologically active compounds and are often used in drug discovery .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the pyridazine and phenyl groups) would contribute to the compound’s stability. The dimethoxyphenyl and fluorophenyl groups could influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the piperazine ring is often involved in reactions with acids and bases. The pyridazine ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, solubility, stability, and reactivity would be determined by the functional groups present in the compound .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds with similar structures are often involved in interactions with enzymes or receptors, influencing biological processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research could involve further studying this compound’s biological activity, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

[4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-30-16-7-9-21(31-2)18(15-16)20-8-10-22(26-25-20)27-11-13-28(14-12-27)23(29)17-5-3-4-6-19(17)24/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLXOSKJASASMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(2,5-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(4-(6-(2,5-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone
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(4-(6-(2,5-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone
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(4-(6-(2,5-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone
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(4-(6-(2,5-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone
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(4-(6-(2,5-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone
Reactant of Route 6
Reactant of Route 6
(4-(6-(2,5-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone

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